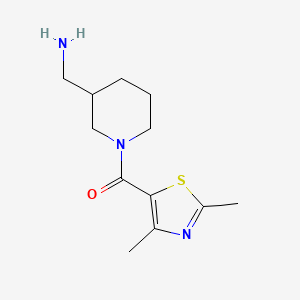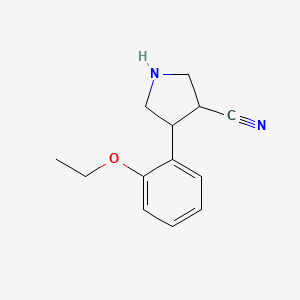
2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine
Übersicht
Beschreibung
2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine, also known as DFMEA, is an organic compound commonly used in scientific research and laboratory experiments. It is a colorless and odorless liquid with a boiling point of 175 °C and a melting point of -51 °C. DFMEA is a versatile compound with a wide range of applications in various fields, from chemistry to medicine.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Kinetics
The study of reactions involving similar piperidine structures highlights their chemical reactivity and kinetics. For instance, research on the kinetics and mechanism of reactions involving piperidine bases reveals complex pathways leading to various products, indicating the potential of 2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine in synthetic chemistry applications. The reaction of perfluoro-4-methylpentene-2 with secondary amines such as piperidine results in terminal enamines, showcasing the reactivity of piperidine derivatives towards perfluoroolefins and their potential in the synthesis of amides through hydrolysis of the enamine intermediate (Tsukamoto & Ishikawa, 1972).
Antibacterial Activity
Compounds containing piperidine structures have been explored for their antibacterial properties. The synthesis and antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones indicate the potential use of such compounds in developing new antibacterial agents. Microwave-assisted synthesis methods have enhanced the efficiency of producing these compounds, which show significant activity against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular and Crystal Structure Analysis
The study of hydrogen-bonding patterns in enaminones, including piperidine analogues, contributes to the understanding of molecular interactions and crystal structure. This research provides insights into the design of molecular structures with desired physical and chemical properties, highlighting the importance of secondary amine and carbonyl group interactions in forming stable structures (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis of Pharmaceutical Intermediates
The versatility of piperidine derivatives in synthetic chemistry is further demonstrated in the synthesis of building blocks for pharmaceuticals. For example, the efficient synthesis of α-aminophosphonates containing piperidin-4-yl groups showcases the utility of these compounds in creating insecticidal agents and other pharmaceutical intermediates. Such syntheses underline the importance of piperidine derivatives in developing new chemicals for various applications (Jiang, Zhao, Gao, Chen, Qu, Mei, Rui, Ning, & She, 2013).
Eigenschaften
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)7-1-4-12(5-2-7)6-3-11/h7-8H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQJXAZNIURJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)

![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)




